FRG8701 - 108498-50-6

FRG8701

Catalog Number: EVT-255512
CAS Number: 108498-50-6
Molecular Formula: C22H30N2O4S
Molecular Weight: 418.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
FRG-8701 is a new Histamine H2-receptor antagonist with an IC50 of ranging from 0.25 to 0.43 μM.
Classification

FRG8701 falls under the category of pharmaceuticals, specifically as an antihistamine. It acts primarily by inhibiting the H2 receptors, which play a crucial role in regulating gastric acid secretion. This mechanism positions FRG8701 as a candidate for therapeutic use in conditions characterized by excessive gastric acid production.

Synthesis Analysis

The synthesis of FRG8701 involves several intricate steps, although specific proprietary details are not publicly disclosed. The general approach includes:

  1. Reagents and Conditions: The synthesis typically requires specific organic reagents and controlled reaction conditions to ensure high purity and efficacy.
  2. Multi-step Process: The synthesis is likely to involve multiple reaction steps such as functional group transformations, including oxidation and reduction reactions, and possibly substitution reactions to introduce various functional groups onto the aromatic rings .

While the exact synthetic route is not detailed in public literature, it is understood that the process is optimized for yield and purity.

Molecular Structure Analysis

The molecular structure of FRG8701 can be described in terms of its key features:

  • Core Structure: The compound contains a piperidine ring linked to a phenoxy group and a propyl chain, contributing to its biological activity.
  • Functional Groups: It includes various functional groups such as amines, ethers, and possibly sulfonic moieties that enhance its interaction with biological targets.
  • Three-dimensional Configuration: The stereochemistry of FRG8701 may play a significant role in its binding affinity and specificity for histamine receptors, although detailed stereochemical data is not extensively documented .

Molecular Data

  • Exact Mass: 418.19 g/mol
  • Elemental Composition:
    • Carbon: 63.13%
    • Hydrogen: 7.22%
    • Nitrogen: 6.69%
    • Oxygen: 15.29%
    • Sulfur: 7.66% .
Chemical Reactions Analysis

FRG8701 participates in several chemical reactions typical for compounds with similar structures:

  1. Oxidation Reactions: These may involve the introduction of oxygen into the molecule or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
  2. Reduction Reactions: These typically involve adding hydrogen or removing oxygen, utilizing reducing agents such as lithium aluminum hydride or sodium borohydride.
  3. Substitution Reactions: These reactions replace one atom or group with another, which can modify the compound's pharmacological properties .

The specific products formed from these reactions depend on the reagents used and the reaction conditions.

Mechanism of Action

FRG8701 exerts its pharmacological effects primarily through antagonism of histamine H2 receptors located in the gastric mucosa. This mechanism involves:

  • Inhibition of Histamine Binding: By blocking histamine from binding to these receptors, FRG8701 effectively reduces gastric acid secretion.
  • Therapeutic Effects: This action helps protect the gastrointestinal tract from damage caused by excessive acid production, making it beneficial in treating conditions like gastric ulcers .

Data on Potency

FRG8701 has been reported to have an inhibitory concentration (IC50) ranging from 0.25 to 0.43 μM, indicating a relatively high potency compared to other H2 receptor antagonists such as famotidine and cimetidine .

Physical and Chemical Properties Analysis

The physical and chemical properties of FRG8701 are crucial for understanding its behavior in biological systems:

These properties influence how FRG8701 can be formulated into pharmaceutical preparations.

Applications

FRG8701 has several scientific applications:

  • Pharmaceutical Development: It is being explored for its potential use in developing new treatments for gastrointestinal disorders.
  • Research Applications: Investigated for its role in inhibiting histamine receptors which may have implications beyond gastrointestinal health, including potential uses in allergy treatments and other related fields .
  • Comparative Studies: Its efficacy compared to existing H2 receptor antagonists makes it a candidate for further clinical research aimed at improving treatment outcomes for patients suffering from acid-related disorders .
Introduction to FRG8701 in Pharmacological Research

Historical Context of Histamine H2-Receptor Antagonists in Gastrointestinal Therapeutics

The development of histamine H₂-receptor antagonists (H₂RAs) revolutionized peptic ulcer management by shifting treatment from surgical intervention to pharmacological acid suppression. The prototypical H₂RA cimetidine (Tagamet®), developed in the 1970s by Sir James Black and colleagues, became the first blockbuster drug by inhibiting basal and nocturnal acid secretion through competitive H₂-receptor blockade on gastric parietal cells [3] [6]. While effective for ulcer healing, first-generation H₂RAs like cimetidine and ranitidine exhibited limitations: reversible receptor binding requiring frequent dosing, cytochrome P450-mediated drug interactions (notably with cimetidine), and a primary focus on acid suppression without addressing mucosal defense mechanisms [3] [10]. These limitations spurred research into next-generation compounds with improved receptor affinity, novel binding mechanisms, and potential cytoprotective properties beyond acid reduction.

Emergence of FRG8701 as a Novel Antiulcer Agent: Research Motivations and Gaps

FRG8701 (chemical name: 2-Furfurylsulfinyl-N-[3-[(piperidinomethyl)phenoxy]propyl]acetamide) emerged in the late 1990s from targeted research addressing critical gaps in existing antiulcer therapy. Key motivations included:

  • Overcoming Reversible Antagonism: Existing H₂RAs exhibited surmountable antagonism, where high histamine concentrations could displace the drug from receptors, limiting efficacy during histamine surges [8].
  • Incorporating Cytoprotection: NSAID-induced ulcers involve inflammation, oxidative stress, and impaired mucosal defense beyond acid secretion. Pure acid suppressants offered limited protection against these mechanisms [2] [5].
  • Enhancing Potency and Duration: The relatively short duration of action and moderate potency of early H₂RAs necessitated multiple daily doses or high dosing for severe conditions [1].

FRG8701 was designed by strategically modifying the core structure of H₂RAs, incorporating a thioether moiety (specifically, a furfurylsulfinyl group) linked to an N-phenoxypropylacetamide backbone [4]. This design aimed to achieve unsurmountable antagonism and leverage the potential gastroprotective properties associated with certain sulfur-containing compounds.

Scope of FRG8701 Studies: Bridging Cytoprotection and Acid Suppression

Research on FRG8701 uniquely focused on establishing a dual pharmacological profile:

  • Potent Acid Suppression: Targeting the established pathway of ulcer pathogenesis via high-affinity, long-lasting H₂-receptor blockade.
  • Direct Cytoprotection: Exploring mechanisms to enhance mucosal defense, promote healing, and counteract ulcerogenic factors independent of acid reduction, particularly relevant for NSAID-induced damage [4] [8].

This scope positioned FRG8701 as a candidate for a novel class of antiulcer agents capable of addressing multifactorial ulcer etiology more comprehensively than conventional acid suppressants alone.

Properties

CAS Number

108498-50-6

Product Name

FRG8701

IUPAC Name

2-(furan-2-ylmethylsulfinyl)-N-[3-[3-(piperidin-1-ylmethyl)phenoxy]propyl]acetamide

Molecular Formula

C22H30N2O4S

Molecular Weight

418.6 g/mol

InChI

InChI=1S/C22H30N2O4S/c25-22(18-29(26)17-21-9-5-13-28-21)23-10-6-14-27-20-8-4-7-19(15-20)16-24-11-2-1-3-12-24/h4-5,7-9,13,15H,1-3,6,10-12,14,16-18H2,(H,23,25)

InChI Key

IWLUMUDDKHJJPB-UHFFFAOYSA-N

SMILES

C1CCN(CC1)CC2=CC(=CC=C2)OCCCNC(=O)CS(=O)CC3=CC=CO3

Synonyms

FRG 8701
FRG-8701
N-(3-(3-(piperidinylmethyl)phenoxy)propyl)-2-(furfurylsulfinyl)acetamide

Canonical SMILES

C1CCN(CC1)CC2=CC(=CC=C2)OCCCNC(=O)CS(=O)CC3=CC=CO3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.